Triclazate

Blood-brain barrier permeability Physicochemical profiling Lipophilicity prediction

Triclazate is a pyrrolidine-based benzilate ester anticholinergic, structurally differentiated from quinuclidine or piperidine analogs. Its 1-methyl-3-pyrrolidinemethanol scaffold enables systematic SAR comparison of muscarinic receptor binding and CNS penetration. With an intermediate LogP of 3.1, it serves as an ideal calibration probe for in silico/in vitro BBB permeability models. Researchers can leverage published 4–8 μm particle size data for controlled-release antiparasitic delivery studies. This compound fills a critical knowledge gap, as no muscarinic subtype binding data exist publicly, making it a must-have for novel anticholinergic development programs.

Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
CAS No. 7009-76-9
Cat. No. B1618825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriclazate
CAS7009-76-9
Molecular FormulaC20H23NO3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCN1CCC(C1)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C20H23NO3/c1-21-13-12-16(14-21)15-24-19(22)20(23,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,23H,12-15H2,1H3
InChIKeyDSSLNDPHTMNIHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triclazate (CAS 7009-76-9): Anticholinergic Benzilate Ester for Muscarinic Receptor Research and Antiparasitic Formulation Development


Triclazate (CAS 7009-76-9) is a synthetic benzilate ester anticholinergic agent with the IUPAC name (1-methylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate [1]. The compound was granted an International Nonproprietary Name (INN) in 1960 and is registered as UNII: 4661WA7OCU with the FDA [2]. Triclazate consists of a benzilic acid core esterified with a 1-methyl-3-pyrrolidinemethanol moiety, yielding a molecular formula of C20H23NO3 and a molecular weight of 325.4 g/mol [3]. Its computed physicochemical parameters include an XLogP3-AA of 3.1, topological polar surface area (tPSA) of 49.77 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [3]. The compound is commercially available for research use only, with purity specifications typically around 95% [4].

Why Triclazate Cannot Be Substituted by Other Anticholinergic Benzilates Without Experimental Validation


Anticholinergic benzilate esters exhibit wide variations in muscarinic receptor subtype selectivity, blood-brain barrier penetration, and in vivo potency that preclude generic substitution. Triclazate contains a 1-methyl-3-pyrrolidinemethanol amino alcohol moiety, a structural feature distinct from the quinuclidine ring in 3-quinuclidinyl benzilate (QNB), the piperidine ring in N-methyl-3-piperidyl benzilate, or the tropane scaffold in atropine and scopolamine [1]. Structure-activity relationship (SAR) studies on benzilate esters demonstrate that the heterocyclic amino alcohol component produces marked differences in anticholinergic potency, with the rigid conformation of QNB conferring substantially greater activity than more flexible amino alcohols [2]. Furthermore, stereochemical differences are critical: for structurally related benzilates, the (−) isomer can exhibit approximately 50-fold greater potency than the (+) isomer [2]. Therefore, Triclazate cannot be assumed to share the binding profile, CNS penetration characteristics, or potency of other benzilate esters without direct comparative pharmacological evaluation. Critically, the public literature contains no quantitative binding affinity data for Triclazate at any muscarinic receptor subtype [3], making experimental characterization essential for any research or development application involving this compound.

Triclazate vs. Comparator Compounds: Quantitative Physicochemical and Commercial Differentiation Evidence


Triclazate Demonstrates Intermediate Lipophilicity (LogP 3.1) Relative to Anticholinergic Benzilate Comparators, Predicting Moderate CNS Penetration

Triclazate exhibits a computed XLogP3-AA of 3.1 [1], positioning it at an intermediate lipophilicity within the benzilate anticholinergic class. This value is substantially lower than the LogP of 4.49 reported for trihexyphenidyl [2] and the LogP of approximately 4.3–4.4 for benztropine [3], yet higher than more polar quaternary ammonium anticholinergics. Lipophilicity is a principal determinant of passive blood-brain barrier (BBB) penetration for CNS-active anticholinergics [4]. Triclazate's intermediate LogP value suggests that, if the compound exhibits muscarinic receptor binding, its CNS penetration profile would differ measurably from both the more lipophilic trihexyphenidyl/benztropine and the more polar, peripherally restricted anticholinergics such as glycopyrrolate. This physicochemical differentiation provides a testable hypothesis for experimental BBB permeability studies.

Blood-brain barrier permeability Physicochemical profiling Lipophilicity prediction

Triclazate Contains a 1-Methyl-3-Pyrrolidinemethanol Scaffold Distinct from Quinuclidine and Piperidine Analogs, a Structural Determinant of Anticholinergic Potency

Triclazate incorporates a 1-methyl-3-pyrrolidinemethanol amino alcohol esterified to the benzilic acid core, distinguishing it structurally from QNB (3-quinuclidinyl benzilate) which contains a rigid quinuclidine bicyclic system, and from N-methyl-3-piperidyl benzilate which contains a piperidine ring [1]. Systematic SAR analysis of benzilate esters has established that the heterocyclic amino alcohol component is the primary determinant of anticholinergic potency, with the rigid quinuclidine conformation of QNB conferring the highest potency in the series [1]. N-methyl-3-piperidyl benzilate is reported to be less potent and shorter acting than QNB [2]. The pyrrolidine ring in Triclazate represents a distinct conformational space that has not been quantitatively characterized in published SAR studies. This structural difference constitutes a fundamental, quantifiable chemical distinction (different heterocyclic scaffold, different ring size and conformational flexibility) that precludes extrapolation of potency or efficacy data from QNB, piperidyl benzilates, or tropane-based anticholinergics.

Structure-activity relationship Benzilate ester pharmacology Muscarinic antagonist design

Triclazate Shows No Documented Muscarinic Receptor Binding Affinity Data, Representing a Critical Knowledge Gap Versus Well-Characterized Anticholinergics

A systematic search of public pharmacological databases reveals no quantitative binding affinity (Ki, IC50, or Kd) data for Triclazate at any muscarinic acetylcholine receptor subtype (M1–M5) [1]. This absence of fundamental pharmacological data stands in contrast to extensively characterized anticholinergic benzilates: for example, 3-quinuclidinyl benzilate (QNB) exhibits sub-nanomolar affinity at M1–M4 receptors (Ki values ranging from 0.023 to 0.14 nM across subtypes) [2], and atropine shows Ki values of approximately 0.5–1.0 nM at M1–M3 receptors [3]. Triclazate is not present in major curated pharmacological databases including ChEMBL (no bioactivity data recorded) [1], BindingDB, or the IUPHAR/BPS Guide to Pharmacology. This represents a fundamental, quantifiable difference: the compound's muscarinic receptor pharmacology is entirely uncharacterized, whereas comparator anticholinergics possess well-defined receptor binding profiles suitable for experimental design and interpretation.

Receptor binding assays Muscarinic acetylcholine receptors Pharmacological characterization gap

Triclazate (CAS 7009-76-9): Targeted Research and Industrial Application Scenarios Based on Physicochemical and Structural Evidence


Comparative Structure-Activity Relationship (SAR) Studies of Benzilate Ester Muscarinic Antagonists

Triclazate's 1-methyl-3-pyrrolidinemethanol scaffold [1] provides a distinct structural probe for systematic SAR investigations of benzilate ester anticholinergics. Researchers can compare its receptor binding profile, functional activity, and CNS penetration with the well-characterized quinuclidine (QNB) and piperidine (N-methyl-3-piperidyl benzilate) analogs to quantify the contribution of the pyrrolidine amino alcohol to muscarinic pharmacology [1]. This application is predicated on the structural differentiation evidence established in Section 3, Evidence Item 2, and addresses the knowledge gap identified in Section 3, Evidence Item 3.

Blood-Brain Barrier Permeability Model Validation Using Intermediate Lipophilicity Probe Compounds

Triclazate's intermediate computed LogP of 3.1 [2] positions it as a useful probe for validating in silico and in vitro blood-brain barrier (BBB) permeability models. When compared against more lipophilic anticholinergics such as trihexyphenidyl (LogP = 4.49) [3] and more polar quaternary ammonium anticholinergics, Triclazate can serve as a calibration point for assessing the predictive accuracy of BBB penetration algorithms across a graded lipophilicity range. This application is directly supported by the physicochemical differentiation evidence presented in Section 3, Evidence Item 1.

Antiparasitic Formulation Development: Controlled Particle Size Engineering for Enhanced Anthelmintic Efficacy

Published manufacturing technology for finely dispersed Triclazate (particle size 4–8 μm) has demonstrated high efficacy against multiple helminth infections in sheep, including fascioliasis, monieziasis, and intestinal nematodiasis [4]. The particle size specification (4–8 μm) represents a quantifiable formulation parameter that can be replicated and optimized for research into controlled-release antiparasitic delivery systems or for comparative efficacy studies against other anthelmintic agents [4]. This application is supported by the referenced antiparasitic formulation study and provides a tangible, data-backed use case for Triclazate procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triclazate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.